methyl 4-({[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}sulfamoyl)benzoate
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Overview
Description
methyl 4-({[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}sulfamoyl)benzoate is a chemical compound known for its unique structure and properties. It contains a trifluoroethyl group, a piperidine ring, and a benzoate ester, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}sulfamoyl)benzoate typically involves multiple steps. One common method includes the reaction of 4-(methylsulfamoyl)benzoic acid with 1-(2,2,2-trifluoroethyl)piperidine in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
methyl 4-({[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}sulfamoyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzoate ester group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Bases: Triethylamine, sodium hydroxide.
Solvents: Dichloromethane, ethanol, methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
methyl 4-({[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}sulfamoyl)benzoate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in treating certain medical conditions.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 4-({[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}sulfamoyl)benzoate involves its interaction with specific molecular targets and pathways. The trifluoroethyl group and piperidine ring play crucial roles in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]acetate
- 2-Methyl-4-(trifluoromethyl)phenyl-5-thiazolyl
Uniqueness
methyl 4-({[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}sulfamoyl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoroethyl group enhances its stability and lipophilicity, while the piperidine ring contributes to its biological activity .
Properties
IUPAC Name |
methyl 4-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methylsulfamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F3N2O4S/c1-25-15(22)13-2-4-14(5-3-13)26(23,24)20-10-12-6-8-21(9-7-12)11-16(17,18)19/h2-5,12,20H,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAAJSTVOOHLVBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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